Low-Temperature ALD Window (200–400 °C) for Amorphous PrOₓ Film Growth
Pr(HMDS)₃ enables self-limited ALD of amorphous PrOₓ-based films across a 200–400 °C temperature range when paired with H₂O [1]. This contrasts with praseodymium β-diketonates such as Pr(thd)₃, which exhibit no self-limited ALD behavior with H₂O and are predominantly employed in MOCVD processes that operate at higher temperatures and lack true ALD saturation [2][3]. The lower onset temperature of 200 °C for Pr(HMDS)₃ is directly attributable to the enhanced reactivity of the silylamide ligand toward surface hydroxyl groups compared to the more thermally robust β-diketonate chelate.
| Evidence Dimension | ALD growth temperature window for self-limited oxide deposition with H₂O co-reactant |
|---|---|
| Target Compound Data | 200–400 °C (amorphous PrOₓ film growth) |
| Comparator Or Baseline | Pr(thd)₃ (Praseodymium tetramethylheptanedionate) |
| Quantified Difference | Pr(thd)₃ exhibits no reported self-limited ALD behavior with H₂O; used in MOCVD at elevated temperatures without saturation |
| Conditions | ALD using H₂O as oxygen source; substrate: n-Si(100) and borosilicate glass; reactor: flow-type F-120 ALD |
Why This Matters
For integration with temperature-sensitive substrates or back-end-of-line semiconductor processing, a 200 °C ALD window is essential to avoid thermal degradation of underlying layers; Pr(thd)₃ cannot provide this capability.
- [1] Kukli, K.; Ritala, M.; Pilvi, T.; Sajavaara, T.; Leskelä, M.; Jones, A. C.; Aspinall, H. C.; Gilmer, D. C.; Tobin, P. J. Evaluation of a Praseodymium Precursor for Atomic Layer Deposition of Oxide Dielectric Films. Chem. Mater. 2004, 16 (24), 5162–5168. View Source
- [2] Lo Nigro, R.; Toro, R. G.; Malandrino, G.; Fragalà, I. L. Comparison between First- and Second-Generation Praseodymium Precursors for the MOCVD Synthesis of Praseodymium Aluminate Thin Films. Chem. Mater. 2007, 19 (16), 3947–3952. View Source
- [3] Potter, R. J.; Chalker, P. R.; Manning, T. D.; Aspinall, H. C.; Loo, Y. F.; Jones, A. C.; Smith, L. M.; Critchlow, G. W.; Schumacher, M. Deposition of HfO2, Gd2O3 and PrOx by Liquid Injection ALD Techniques. Chem. Vap. Deposition 2005, 11 (3), 159–169. View Source
